6-Aminobenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
6-Aminobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which acts as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Aminobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2), while alkylation often involves alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Aminobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 6-Aminobenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic that also contains an isoxazole ring.
Muscimol: A psychoactive compound with a similar structure.
Ibotenic Acid: Another psychoactive compound with an isoxazole ring.
Uniqueness: 6-Aminobenzo[d]isoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
6-amino-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,9H2,(H,11,12) |
InChI Key |
IHGYQPFVLLGJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)ON=C2C(=O)O |
Origin of Product |
United States |
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